molecular formula C6H11Br B13593423 rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane

rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane

Cat. No.: B13593423
M. Wt: 163.06 g/mol
InChI Key: MBCOMXKBMWRVQB-PHDIDXHHSA-N
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Description

rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane is a chiral compound with a bromomethyl group and a methyl group attached to a cyclobutane ring

Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

(1S,2R)-1-(bromomethyl)-2-methylcyclobutane

InChI

InChI=1S/C6H11Br/c1-5-2-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

MBCOMXKBMWRVQB-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]1CBr

Canonical SMILES

CC1CCC1CBr

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane typically involves the bromination of 1-methyl-2-cyclobutylmethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl compound.

Chemical Reactions Analysis

rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, alkoxide, or amine to form corresponding alcohols, ethers, or amines.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylcyclobutane derivative.

    Oxidation Reactions: Oxidation of the bromomethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Scientific Research Applications

rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane can be compared with other brominated cyclobutane derivatives, such as:

    1-bromo-2-methylcyclobutane: Lacks the additional methyl group on the cyclobutane ring.

    1-(bromomethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring.

    1-(bromomethyl)-2-ethylcyclobutane: Has an ethyl group instead of a methyl group on the cyclobutane ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromomethyl and methyl groups on the cyclobutane ring, which can influence its reactivity and applications.

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